N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide
CAS No.: 349397-02-0
Cat. No.: VC6211291
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.
![N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide - 349397-02-0](/images/structure/VC6211291.png)
Specification
CAS No. | 349397-02-0 |
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Molecular Formula | C12H18N2O3S |
Molecular Weight | 270.35 |
IUPAC Name | N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2 |
Standard InChI Key | IVKSUODDVIVDEW-UHFFFAOYSA-N |
SMILES | C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural Analysis of N-[2-(Morpholin-4-yl)ethyl]benzenesulfonamide
Molecular Architecture
The compound consists of a benzene ring attached to a sulfonamide group, with the nitrogen atom of the sulfonamide further bonded to a 2-(morpholin-4-yl)ethyl chain (Fig. 1). Key structural features include:
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Sulfonamide group: Polar and capable of hydrogen bonding, often critical for target binding.
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Morpholine ring: Imparts conformational flexibility and basicity (pKa ~7.4), enhancing solubility in physiological conditions.
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Ethyl linker: Bridges the morpholine and sulfonamide, optimizing spatial orientation for target engagement.
Table 1: Molecular Properties
Property | Value |
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Molecular formula | C₁₂H₁₇N₂O₃S |
Molecular weight | 284.34 g/mol |
Hydrogen bond donors | 2 (sulfonamide NH) |
Hydrogen bond acceptors | 5 (sulfonamide O, morpholine O) |
LogP (estimated) | 1.2–1.8 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide can be inferred from analogous compounds in the literature. Two primary strategies are viable:
Route 1: Sulfonylation of 2-(Morpholin-4-yl)ethylamine
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Reagents: Benzenesulfonyl chloride, 2-(morpholin-4-yl)ethylamine.
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Conditions: Base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
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Mechanism: Nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation.
Route 2: Alkylation of Morpholine
A method adapted from RU2570898C2 involves alkylating morpholine with a sulfonamide-containing intermediate . For example:
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React 4-chlorobenzenesulfonamide with 2-chloroethylmorpholine under acidic conditions (e.g., HCl).
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Heat to 120–200°C to facilitate nucleophilic substitution.
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Sulfonylation | 65–75 | >95 | Side product formation |
Morpholine alkylation | 50–60 | 85–90 | High-temperature optimization |
Physicochemical Properties
Solubility and Stability
The morpholine moiety enhances aqueous solubility compared to unsubstituted benzenesulfonamides. Experimental data for analogs suggest:
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logD (pH 7.4): 0.8–1.2, indicating moderate lipophilicity.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Characterization
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FTIR: Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
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¹H NMR: δ 2.4–2.6 ppm (morpholine CH₂), δ 3.6–3.8 ppm (morpholine CH₂O), δ 7.5–7.9 ppm (aromatic protons) .
Applications in Medicinal Chemistry
The compound’s dual functionality—sulfonamide and morpholine—makes it a versatile intermediate for:
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